2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been found to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide 777 is not fully understood. However, studies have shown that it inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes. This inhibition has been linked to the therapeutic effects of this compound 777.
Biochemical and Physiological Effects:
This compound 777 has been found to have a variety of biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells, reduce inflammation, and regulate glucose metabolism. Additionally, it has been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide 777 in lab experiments is its high purity and yield. Additionally, it has been extensively studied and its potential therapeutic effects have been well documented. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide 777. One area of research could be to further investigate its potential therapeutic effects for various diseases. Additionally, more research could be done to fully understand its mechanism of action and how it interacts with other physiological processes. Finally, research could be done to investigate potential side effects and toxicity of this compound 777.
Synthesis Methods
The synthesis of 2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide 777 involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-(3-pyridinyl)ethylamine, followed by the addition of phenylsulfonyl chloride. The resulting product is then purified through recrystallization. This method has been shown to yield high purity and high yield of this compound 777.
Scientific Research Applications
2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide 777 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as a therapeutic agent for various diseases. Studies have shown that this compound 777 has potential therapeutic effects for cancer, diabetes, and inflammation.
properties
Molecular Formula |
C21H22N2O4S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[2-(benzenesulfonyl)-2-pyridin-3-ylethyl]-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H22N2O4S2/c1-16-10-11-20(17(2)13-16)29(26,27)23-15-21(18-7-6-12-22-14-18)28(24,25)19-8-4-3-5-9-19/h3-14,21,23H,15H2,1-2H3 |
InChI Key |
RRVOQOCFRZNMDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.